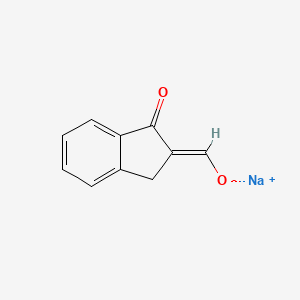

2-(Sodiooxymethylene)indan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of indan-1-one derivatives has been studied extensively. For instance, the ability of the plant enzyme system to reduce the carbonyl group of indan-1-one, as well as to oxidize the hydroxyl group of racemic indan-1-ol, has been explored . Another study discussed the design, synthesis, and evaluation of 2-phenoxy-indan-1-one derivatives .Molecular Structure Analysis

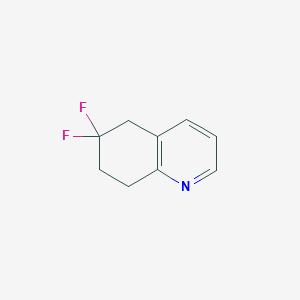

The molecular structure of 2-(Sodiooxymethylene)indan-1-one is based on the indan-1-one core, with a sodiooxymethylene group attached. More detailed structural analysis would require specific experimental data or computational modeling.Chemical Reactions Analysis

Indan-1-one and its derivatives participate in various chemical reactions. For example, the [3+2] cycloaddition reaction of indan-1-one enamines with aryl nitrile oxide has been investigated . Additionally, the reactions of reduction and oxidation are competing reactions during the transformation of indan-1-ol and indan-1-one in carrot callus cultures .Wissenschaftliche Forschungsanwendungen

Enantioselective Biotransformation

The compound has been used in studies involving plant-mediated enantioselective transformation . The plant enzyme system’s ability to reduce the carbonyl group of indan-1-one and oxidize the hydroxyl group of racemic indan-1-ol has been the subject of these studies .

Chiral Building Blocks

Indan-1-ol, a derivative of the compound, is recognized as a valuable chiral building block in the organic syntheses of pharmaceuticals and agrochemicals .

Drug Synthesis

The compound is used in the synthesis of drugs. For instance, an analog of indanol, (1 S, 2 R )-1-amino-2-indanol, is a key intermediate in the synthesis of Indinavir (Crixivan ® ), an HIV protease inhibitor used in antiretroviral therapy .

Treatment of Cocaine Addiction

Indatraline, another analog of indanol, is used in the treatment of cocaine addiction .

Acetylcholinesterase Inhibitors

A series of 2-phenoxy-indan-1-one derivatives have been designed, synthesized, and tested as acetylcholinesterase inhibitors .

Sodium-Ion Batteries (SIBs)

The compound, specifically its sodium variant, has potential applications in the field of energy storage technologies, particularly in sodium-ion batteries (SIBs) . SIBs are considered strong candidates for large-scale energy storage due to their cost-effectiveness and sodium abundance .

Electrolyte Additives

The compound can be used as an additive in sodium-ion battery electrolytes . These additives play a crucial role in regulating the electrochemical reaction behavior and the nature of the interface and electrode .

Energy Storage Technologies

The compound’s sodium variant can be used in the development of advanced energy storage technologies . It can contribute to the improvement of energy/power densities, fast-charging capability, and cyclic stability of these technologies .

Wirkmechanismus

Target of Action

It’s known that the compound undergoes biotransformation in plant systems, specifically in carrot callus cultures . The enzymatic system in these cultures interacts with 2-(Sodiooxymethylene)indan-1-one, indicating that the enzymes present in these cultures could be considered as the primary targets .

Mode of Action

The interaction of 2-(Sodiooxymethylene)indan-1-one with its targets involves reduction and oxidation reactions . The plant enzyme system reduces the carbonyl group of 2-(Sodiooxymethylene)indan-1-one . This interaction results in changes at the molecular level, leading to the transformation of 2-(Sodiooxymethylene)indan-1-one .

Biochemical Pathways

The biochemical pathways affected by 2-(Sodiooxymethylene)indan-1-one involve the reduction and oxidation reactions in plant systems . These reactions are part of the plant’s metabolic pathways for xenobiotic compounds . The downstream effects of these pathways include the

Eigenschaften

IUPAC Name |

sodium;(E)-(3-oxo-1H-inden-2-ylidene)methanolate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2.Na/c11-6-8-5-7-3-1-2-4-9(7)10(8)12;/h1-4,6,11H,5H2;/q;+1/p-1/b8-6+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBQGNOSLLZCQA-WVLIHFOGSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)C1=C[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1C2=CC=CC=C2C(=O)/C1=C/[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2-Ethyl-6-methylpyridin-3-yl)oxy]acetic acid hydrochloride](/img/structure/B2707819.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine](/img/structure/B2707825.png)

![2-furyl-N-{[1-(2-oxo-2-piperidylethyl)benzimidazol-2-yl]methyl}carboxamide](/img/structure/B2707827.png)

![N-(4-fluorophenethyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2707828.png)

![[3-(2-Methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B2707831.png)

![2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2707833.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluoro-4,5-dimethoxyphenyl)amino]acetamide](/img/structure/B2707835.png)

![3-allyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2707838.png)